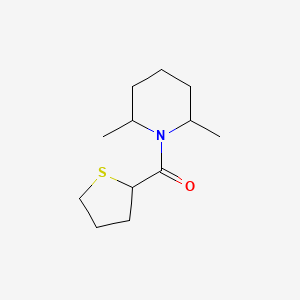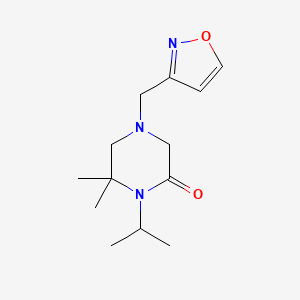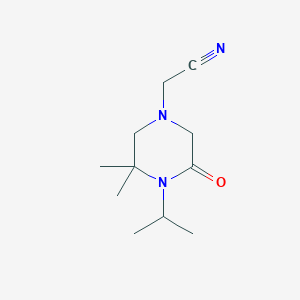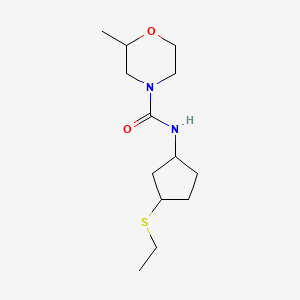![molecular formula C18H30N2O3 B7586492 N-[3-(oxan-4-ylmethoxy)propyl]-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxamide](/img/structure/B7586492.png)
N-[3-(oxan-4-ylmethoxy)propyl]-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(oxan-4-ylmethoxy)propyl]-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxamide, also known as OHM-11762, is a chemical compound that has been the subject of scientific research due to its potential therapeutic properties.
Wirkmechanismus
N-[3-(oxan-4-ylmethoxy)propyl]-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxamide is believed to exert its therapeutic effects through its ability to modulate the activity of certain ion channels and receptors in the body. Specifically, it has been shown to inhibit the activity of the transient receptor potential melastatin 7 (TRPM7) channel, which is involved in calcium influx and has been implicated in various pathological conditions.
Biochemical and Physiological Effects:
N-[3-(oxan-4-ylmethoxy)propyl]-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxamide has been shown to have various biochemical and physiological effects in animal models. For example, it has been shown to reduce infarct volume and improve neurological function in a rat model of ischemic stroke. It has also been shown to reduce inflammation and oxidative stress in a mouse model of traumatic brain injury. Additionally, it has been shown to improve cardiac function and reduce myocardial infarct size in a rat model of myocardial ischemia-reperfusion injury.
Vorteile Und Einschränkungen Für Laborexperimente
N-[3-(oxan-4-ylmethoxy)propyl]-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxamide has several advantages for lab experiments, including its ability to be synthesized in a relatively straightforward manner and its demonstrated efficacy in various animal models. However, there are also limitations to its use in lab experiments, including the need for further studies to determine optimal dosing and potential side effects.
Zukünftige Richtungen
There are several future directions for research on N-[3-(oxan-4-ylmethoxy)propyl]-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxamide. One area of interest is its potential as a therapeutic agent for various neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to determine its optimal dosing and potential side effects in humans. Finally, there is potential for the development of novel derivatives of N-[3-(oxan-4-ylmethoxy)propyl]-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxamide with improved efficacy and safety profiles.
Synthesemethoden
N-[3-(oxan-4-ylmethoxy)propyl]-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxamide can be synthesized through a multi-step process that involves the reaction of 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl with 3-bromopropyl 4-(oxan-4-ylmethoxy)benzoate, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final product is obtained by reacting the reduced intermediate with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone.
Wissenschaftliche Forschungsanwendungen
N-[3-(oxan-4-ylmethoxy)propyl]-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxamide has been studied for its potential therapeutic properties in various scientific research applications. One area of research is its potential as a neuroprotective agent, as it has been shown to protect against neuronal damage in animal models of ischemic stroke and traumatic brain injury. Other areas of research include its potential as an anti-inflammatory agent and its effect on the cardiovascular system.
Eigenschaften
IUPAC Name |
N-[3-(oxan-4-ylmethoxy)propyl]-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O3/c21-18(20-12-16-4-1-2-5-17(16)13-20)19-8-3-9-23-14-15-6-10-22-11-7-15/h1-2,15-17H,3-14H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUKSQMSRLYRSCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COCCCNC(=O)N2CC3CC=CCC3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(oxan-4-ylmethoxy)propyl]-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[1-(3-Methylphenyl)ethyl]-4-methylsulfonylpiperazine](/img/structure/B7586409.png)

![N-[(4-hydroxyoxan-4-yl)methyl]-5-(2-methylpropyl)-1H-pyrazole-3-carboxamide](/img/structure/B7586433.png)





![3-[[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]sulfonylmethyl]-1,2-oxazole](/img/structure/B7586485.png)


![3-chloro-N-[(4-hydroxythian-4-yl)methyl]-4-methylbenzamide](/img/structure/B7586515.png)
![N-[(4-hydroxythian-4-yl)methyl]-2,4-dimethylbenzamide](/img/structure/B7586521.png)
![N-[1-(2-fluoro-6-methoxyphenyl)ethyl]-2-methylmorpholine-4-carboxamide](/img/structure/B7586528.png)